Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMELIOJVZHGM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxypentan-3-yl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various nucleophiles . Reaction conditions typically involve mild temperatures and the use of metal-free catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .
Scientific Research Applications
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of N-Boc-protected anilines.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbamate groups allow it to participate in various biochemical reactions, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate with three analogs from the evidence, focusing on structural differences, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Analysis
Branching and Hydrophobicity
- The 4-methylpentan-3-yl analog () introduces a methyl group at position 4, increasing hydrophobicity and steric hindrance compared to the target compound’s linear chain. This modification may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- In contrast, the chlorosulfonyl derivative () exhibits significant electrophilicity due to the sulfonyl chloride group, making it a reactive intermediate for nucleophilic substitution reactions .
Ring Systems and Polarity The 7-oxoazepan-3-yl analog () incorporates a seven-membered ring with a ketone. The ketone group enhances polarity, enabling hydrogen-bonding interactions critical for target recognition .
Stereochemical Considerations
- The (3R) configuration in the target compound and its analogs dictates stereospecific interactions, particularly in enzyme-active sites or chiral catalysts. For example, the hydroxyl group’s spatial orientation may influence hydrogen-bonding patterns or catalytic activity in asymmetric synthesis.
Biological Activity
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS No. 389890-43-1) is a carbamate derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 187.24 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and a hydroxypentan-3-yl side chain, which contributes to its biological activity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 187.24 g/mol |
| Number of Heavy Atoms | 13 |
| Number of Rotatable Bonds | 4 |
| H-bond Acceptors | 3 |
| H-bond Donors | 2 |
| GI Absorption | High |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.
Anti-inflammatory Properties
One of the notable activities of this compound is its anti-inflammatory effect. A study involving murine models demonstrated that administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 after stimulation with TLR7 agonists . This suggests that the compound may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation.
The biological activity is believed to stem from the compound's ability to interfere with signaling pathways related to inflammation. In particular, it appears to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a crucial transcription factor involved in inflammatory responses .
Study on Lupus Disease Model
In a lupus disease model using NZB/W mice, this compound was tested for its effects on disease progression. Mice treated with varying doses showed reduced levels of auto-antibodies compared to control groups, indicating a potential therapeutic role in autoimmune diseases . The study highlighted the compound's ability to lower anti-dsDNA titers significantly over a treatment period.
Pharmacokinetics and Toxicology
Pharmacokinetic studies revealed that the compound has high gastrointestinal absorption, which is beneficial for oral administration. However, toxicity assessments indicated that it may pose risks if ingested in large quantities, as evidenced by acute toxicity warnings associated with carbamate compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 25°C, 8h | 85 | >95% | |
| TBS Protection | TBSCl, imidazole, DMF, 0°C → 25°C, 6h | 78 | >90% |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Identify Boc group signals (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and stereochemistry via coupling constants (e.g., J for hydroxyl-bearing carbon) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
Q. Table 2: Key NMR Signals
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Boc tert-butyl | 1.40 (s, 9H) | 28.2, 28.4, 28.5 |
| Carbamate C=O | – | 155.1 |
| Hydroxyl proton | 2.10 (br s, 1H) | – |
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid strong acids/bases, which may cleave the Boc group .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccate to limit moisture exposure .
Advanced: How can crystallographic methods resolve structural ambiguities in this carbamate?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualization to confirm stereochemistry and hydrogen-bonding networks.
- Data Collection : High-resolution (<1.0 Å) datasets minimize errors in R-factor values (<5%).
- Case Study : A similar carbamate derivative showed a 1.7 Å resolution structure with 98% occupancy for the (3R) configuration .
Advanced: How can contradictions in solubility data across studies be addressed?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, MeOH, EtOAc, and aqueous buffers (pH 4–9) using UV-Vis or gravimetric analysis .
- Temperature Dependence : Measure solubility at 4°C, 25°C, and 40°C to identify trends.
- Example : A Boc-protected analog showed 12 mg/mL in DMSO but <0.5 mg/mL in H₂O, resolving discrepancies in prior reports .
Advanced: What strategies are effective for analyzing the compound’s chiral purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10, 1.0 mL/min) to separate enantiomers. Retention times for (3R) vs. (3S) differ by >2 minutes .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to confirm absolute configuration .
Advanced: How can researchers evaluate biological activity in enzyme interaction studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on a sensor chip to measure binding affinity (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- Case Study : A related carbamate showed IC₅₀ = 3.2 µM against trypsin-like proteases via SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
